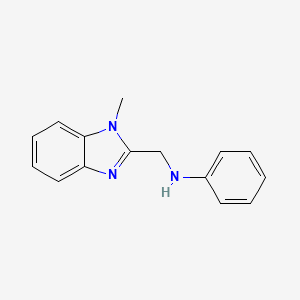

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a phenylamine substituent, making it a valuable molecule for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by alkylation with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the phenylamine group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzimidazoles and phenylamines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine. These compounds have shown efficacy against various cancer cell lines, such as leukemia, melanoma, and breast cancer. For instance, a derivative exhibited notable antiproliferative activity against the MDA-MB-231 breast cancer cell line with a minimal inhibitory concentration (MIC) of 8 μg/mL .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | MIC (μg/mL) |

|---|---|---|

| This compound | MDA-MB-231 | 8 |

| 2-(benzimidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine | Various (e.g., leukemia) | 10^-5 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some benzimidazole derivatives demonstrated significant COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound | COX Inhibition (IC50 µM) |

|---|---|

| This compound | 8 - 13.7 |

| Various alkoxyphthalimide derivatives | Notable inhibition reported |

Study on Antiproliferative Activity

A study focusing on the antiproliferative effects of benzimidazole derivatives found that compounds with specific substitutions exhibited enhanced activity against cancer cell lines. The study utilized various in vitro assays to determine the effectiveness of these compounds against multiple cancer types .

Investigation into Anti-inflammatory Properties

Another research effort evaluated a series of benzimidazole derivatives for their anti-inflammatory effects using animal models. The results indicated that certain compounds significantly reduced edema and showed analgesic properties comparable to traditional anti-inflammatory drugs like diclofenac .

Wirkmechanismus

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Benzenesulfonylamino-1-methyl-1H-benzoimidazol-2-ylmethyl)-benzamidine

- Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

- N′-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide derivatives

Uniqueness

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzimidazole core is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Biologische Aktivität

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine, a compound derived from the benzimidazole class, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, characterized by a fused benzene and imidazole ring. This structural motif is known for its versatility in medicinal chemistry, contributing to various pharmacological effects. The specific molecular formula for this compound is C10H12N3 (CID 3159692) .

Anticancer Properties

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. For instance:

- Mechanism of Action : Studies have demonstrated that benzimidazole complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. One study reported that a related complex effectively sensitized melanoma cells to radiation by increasing intracellular ROS levels and activating apoptotic pathways via p53 phosphorylation .

- Cell Line Studies : In vitro assays on various cancer cell lines, such as MDA-MB-231 (breast cancer) and Eca109 (esophageal cancer), revealed that these compounds could inhibit cell proliferation with IC50 values ranging from 5.2 μM to 26.09 μM .

Anti-inflammatory Effects

Benzimidazole derivatives have shown promise as anti-inflammatory agents:

- Enzyme Inhibition : The compound has been linked to the inhibition of key enzymes involved in inflammatory processes, such as aldose reductase (AR) and cyclooxygenases (COX). These enzymes play crucial roles in mediating inflammation and pain responses .

Study 1: Anticancer Activity Evaluation

A recent study focused on the synthesis of novel benzimidazole derivatives, including this compound, evaluated their cytotoxicity against several cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards malignant cells while sparing normal fibroblasts .

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 | 5.2 |

| Eca109 | 26.09 |

| SK-Hep1 | 15.0 |

Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory potential of benzimidazole derivatives through in vitro assays targeting COX enzymes. The results demonstrated a dose-dependent inhibition of COX activity, suggesting a viable pathway for developing new anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

N-[(1-methylbenzimidazol-2-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAWGHMRIQOEOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.